5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c14-10-4-11-9(6-17-13(11)18-7-10)3-8-1-2-12(15)16-5-8/h1-2,4-7H,3H2,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUPECSMMZCXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine typically involves multiple steps. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable methylating agent to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 of the pyrrolo[2,3-b]pyridine ring undergoes nucleophilic substitution under controlled conditions. For example:
-
Reaction with morpholine or cis-2,6-dimethylmorpholine in ethanol under reflux yields 5-morpholino derivatives (57–71% yields) .
-
Substitution with p-methoxybenzylthiol at −45°C selectively replaces the nitro group (if present) while retaining the chlorine atom .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | EtOH, reflux | 5-Morpholino derivative | 57–71% |
| p-Methoxybenzylthiol | DMF, −45°C, K₂CO₃ | 3-Substituted derivative | 63% |
Oxidative Cyclization
Oxidative cyclization is critical for constructing fused heterocycles. Bromine (Br₂) in ethyl acetate at 0°C facilitates cyclization to form isothiazolo[4,5-b]pyridine derivatives. A proposed mechanism involves:
-
Formation of a S–Br intermediate via bromine activation.
Key Insight: The reaction proceeds via radical intermediates, as evidenced by TEMPO trapping experiments .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions. For instance:
-
Reaction with 3,4-dimethoxyphenylboronic acid using XPhos Pd G3 catalyst in dioxane/H₂O at 80°C affords biaryl derivatives (89% yield) .
Table 2: Cross-Coupling Reactions
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 3,4-Dimethoxyphenylboronic acid | XPhos Pd G3, Cs₂CO₃ | Biaryl-functionalized derivative | 89% |
Salt Formation
Protonation at pyridine nitrogen atoms forms pharmaceutically relevant salts:
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Treatment with HCl yields the dihydrochloride dihydrate salt, confirmed by X-ray crystallography. The structure features two protonated N atoms and chloride counterions .
Structural Data:
Functionalization via Alkylation/Acylation
The primary amine group at position 2 of the pyridine ring undergoes alkylation or acylation:
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Reaction with 4-(trifluoromethyl)benzyl bromide forms N-alkylated derivatives (e.g., FLT3-IN-2) .
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Acylation with 1-benzylpyrazole-4-carboxylic acid produces amide derivatives .
Table 3: Alkylation Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| 4-(Trifluoromethyl)benzyl bromide | Base, DMF | Kinase inhibitor (FLT3-IN-2) | Cancer therapeutics |
Oxidation and Reduction
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Oxidation: The pyridine amine can be oxidized to nitroso or nitro groups under strong oxidizing agents (e.g., KMnO₄).
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Reduction: Catalytic hydrogenation reduces the pyrrolopyridine ring’s unsaturated bonds, altering bioactivity.
Mechanistic Considerations
Scientific Research Applications
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in the treatment of diseases such as cancer due to its ability to inhibit specific enzymes involved in disease progression.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases such as cancer .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Pexidartinib ’s 6-(trifluoromethyl)pyridin-3-ylmethyl group enhances CSF-1R selectivity compared to benzyl-substituted analogues (e.g., ), which may exhibit reduced blood-brain barrier penetration .
- PLX5622-FA incorporates a methyl group on the pyrrolopyridine ring and a methoxy-pyridine substituent, improving metabolic stability for neuroinflammation applications .
Pharmacological and Pharmacokinetic Profiles
Key Observations :
- Pexidartinib’s superior CSF-1R inhibition (IC₅₀ = 6 nM) correlates with its clinical efficacy in TGCT but is associated with dose-dependent hepatotoxicity due to reactive metabolite formation .
- PLX5622-FA’s shorter half-life and reduced potency make it suitable for transient microglial depletion without long-term liver risks .
Biological Activity
5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, also known as a pyrrolopyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2040295-03-0
- Molecular Formula : C20H16ClN5
- Molecular Weight : 367.83 g/mol
- Purity : ≥98% .
Research indicates that this compound acts primarily by inhibiting receptor tyrosine kinases (RTKs), particularly the colony-stimulating factor 1 receptor (CSF1R) and c-Kit proto-oncogene proteins. These targets are crucial in various cellular processes, including proliferation and differentiation. By inhibiting these pathways, the compound may exert antiproliferative effects on certain cancer cell lines and modulate immune responses .
Anticancer Activity
The compound has shown promising anticancer properties in vitro. In studies involving various human tumor cell lines, it demonstrated significant inhibition of cellular proliferation. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.050 |
| HCT116 | 0.045 |
| A375 | 0.038 |
These values indicate a potent inhibitory effect on tumor growth, suggesting its potential as a therapeutic agent in oncology .
Antiparasitic Activity
In addition to its anticancer properties, the compound has been evaluated for antiparasitic activity. It exhibited moderate potency against specific parasites with an EC50 value of approximately 0.064 μM, indicating its potential utility in treating parasitic infections .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase. -
Antiparasitic Efficacy :
Another investigation assessed the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated that it inhibited parasite growth effectively at low concentrations, highlighting its potential as a lead compound for developing new antimalarial drugs .
Safety and Toxicology
While preliminary data suggest promising therapeutic effects, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Initial assessments indicate moderate toxicity at high doses; however, further research is needed to establish a clear safety margin for clinical use .
Q & A
Q. What are the optimal synthetic routes for 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, and how can purity be maximized?
- Methodological Answer : A palladium-catalyzed Suzuki-Miyaura coupling is commonly employed for analogous pyrrolopyridine derivatives. For example, demonstrates a reaction using Pd(II) acetate, a catalyst system (e.g., Catalyst A™), and a boronate ester intermediate under sealed-tube conditions (100°C, 3 h). Post-reaction purification via chromatography (hexane/acetone gradient) achieved 51% yield and >98% purity . Key considerations:
- Use anhydrous solvents and inert atmospheres to prevent decomposition.
- Monitor reaction progress via TLC or LC-MS to optimize reaction time.
- Employ high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm structural integrity.
Q. Which analytical techniques are critical for characterizing this compound and ensuring batch consistency?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and methylene regions .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 254.1 [M+H]⁺ in ) and detect halogen isotopic patterns (Cl) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, given the compound’s structural complexity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the pyridine (e.g., fluoro, methyl) or pyrrolopyridine (e.g., bromo, iodo) positions to probe electronic/steric effects. highlights analogs with halogen substitutions (e.g., 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
- In Silico Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases). references docking studies for related pyrrolopyrimidines .
- Bioassays : Screen analogs in dose-response assays (e.g., IC₅₀ determination) with appropriate controls (e.g., staurosporine for kinase inhibition) .
Q. How should researchers address contradictions in bioactivity data across different experimental setups?
- Methodological Answer :
- Verify Synthesis : Re-examine intermediates (e.g., via HRMS) to rule out impurities (e.g., unreacted boronate esters) that may skew bioactivity .
- Standardize Assays : Use identical cell lines, incubation times, and positive controls. emphasizes randomized block designs with replicates to minimize variability .
- Analyze Physicochemical Properties : Assess solubility (e.g., DMSO stock concentration) and stability (e.g., pH-dependent degradation) using UV-Vis spectroscopy .
Q. What experimental designs are recommended for evaluating pharmacological efficacy and toxicity?
- Methodological Answer :
- In Vivo Models : Use orthotopic xenografts or transgenic mice, with dosing regimens adjusted for pharmacokinetic parameters (e.g., t½). recommends longitudinal studies with split-plot designs to account for temporal effects .
- Toxicity Profiling : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. advises handling precautions (e.g., PPE, fume hoods) for hazardous intermediates .
Practical and Safety Considerations
Q. What precautions are essential for safe handling and storage of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. specifies avoiding inhalation of dust/steam and using chemical fume hoods .
- Storage : Store in airtight containers under nitrogen at -20°C, protected from light. notes hygroscopic analogs requiring desiccants .
Q. How can stability studies be structured to predict shelf-life under varying conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
